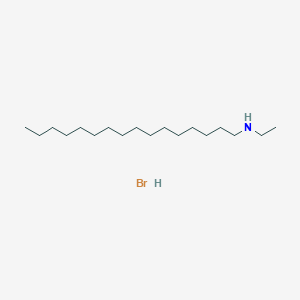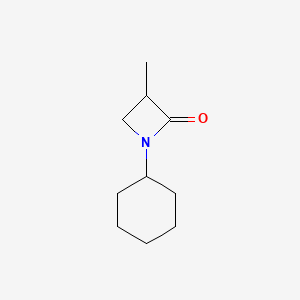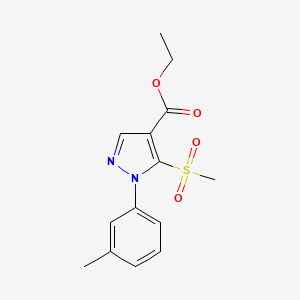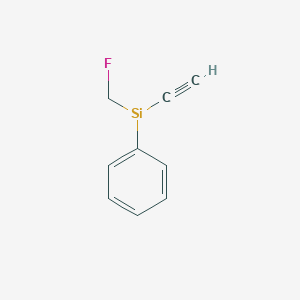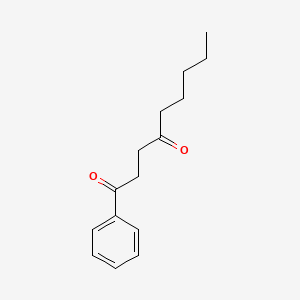
1,4-Nonanedione, 1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Nonanedione, 1-phenyl- is an organic compound that belongs to the class of diketones It is characterized by the presence of two ketone groups positioned at the first and fourth carbon atoms of a nonane chain, with a phenyl group attached to the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Nonanedione, 1-phenyl- can be synthesized through several methods. One common approach involves the phenylation of 2,4-nonanedione using diphenyliodonium chloride. The reaction is typically carried out in an anhydrous environment using liquid ammonia and sodium as reagents . The process involves the formation of sodium amide, followed by the addition of 2,4-nonanedione and diphenyliodonium chloride under controlled conditions.
Industrial Production Methods
Industrial production of 1,4-Nonanedione, 1-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Nonanedione, 1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions on the phenyl ring.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4-Nonanedione, 1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1,4-Nonanedione, 1-phenyl- involves its interaction with specific molecular targets. The compound can undergo nucleophilic aromatic substitution reactions, where nucleophiles attack the aromatic ring, leading to the formation of various intermediates and products . The pathways involved in these reactions are influenced by the electronic properties of the substituents on the phenyl ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Nonanedione: Lacks the phenyl group, resulting in different chemical properties.
1-Phenyl-2,4-pentanedione: Similar structure but with a shorter carbon chain.
2,4-Heptanedione: Another diketone with a shorter carbon chain and no phenyl group.
Uniqueness
1,4-Nonanedione, 1-phenyl- is unique due to the presence of both the phenyl group and the diketone functionality
Propriétés
Numéro CAS |
117937-13-0 |
|---|---|
Formule moléculaire |
C15H20O2 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
1-phenylnonane-1,4-dione |
InChI |
InChI=1S/C15H20O2/c1-2-3-5-10-14(16)11-12-15(17)13-8-6-4-7-9-13/h4,6-9H,2-3,5,10-12H2,1H3 |
Clé InChI |
UULDMMFVFPWILP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)CCC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


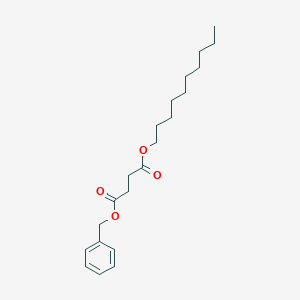
![2-Phenyl-4H-[1]benzofuro[2,3-h][1]benzopyran-4-one](/img/structure/B14300779.png)
![2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate](/img/structure/B14300780.png)
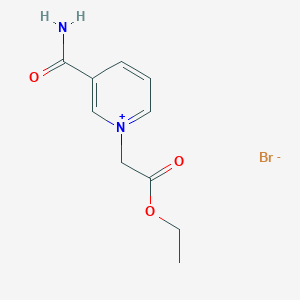
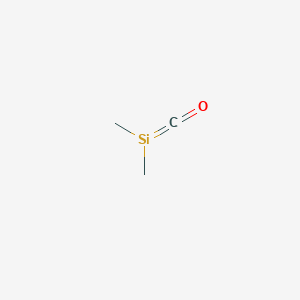
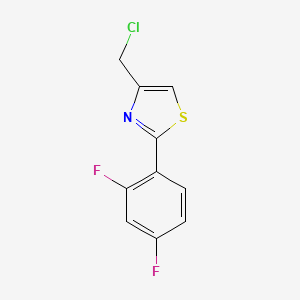
![4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL](/img/structure/B14300809.png)
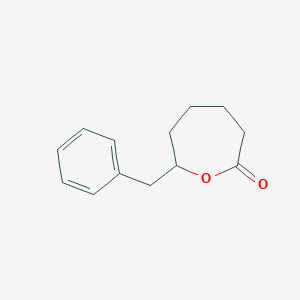
![Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate](/img/structure/B14300828.png)
